N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Description
N-[(2Z)-5,7-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a benzothiazole-derived compound featuring a dihydrothiazol-2-ylidene core substituted with 5,7-dimethyl groups, a propargyl (prop-2-yn-1-yl) moiety, and a branched propanamide side chain. Its structure was likely confirmed via single-crystal X-ray diffraction, a method widely employed for analogous compounds using SHELX software .
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-6-7-18-13-9-11(4)8-12(5)14(13)20-16(18)17-15(19)10(2)3/h1,8-10H,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHXDHFFUMZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired benzothiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a phase-transfer catalyst like tetra n-butyl ammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Framework
- Target Compound : The 2,3-dihydro-1,3-benzothiazol-2-ylidene core provides a planar, conjugated system stabilized by resonance. Substituents at positions 3 (propargyl), 5, and 7 (methyl) influence steric and electronic properties.
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Shares the dihydrothiazol-2-ylidene core but substitutes the propargyl group with bulkier 2-methoxyphenyl and phenyl groups. The methoxy group introduces electron-donating effects, contrasting with the propargyl’s electron-withdrawing nature in the target compound .
Side Chain Variations
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a hydroxyl-containing amide side chain, which increases hydrophilicity via hydrogen bonding. This contrasts with the target’s branched alkyl chain .
Physicochemical Properties
Biological Activity
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article outlines its structural characteristics, synthesis methods, biological interactions, and relevant case studies.
Structural Characteristics
The compound features a benzothiazole core , which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the propynyl group and the methylpropanamide moiety enhances its pharmacological profile. The unique combination of these functional groups may facilitate interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Alkylation : The benzothiazole core is alkylated using propargyl bromide in the presence of a base such as potassium carbonate.
- Amidation : The final step involves coupling the alkylated benzothiazole with 2-methylpropanoyl chloride or similar reagents to form the amide bond.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines using assays like MTT. Preliminary studies suggest that this compound may possess similar properties due to its structural features.
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.5 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 12.0 | Cell cycle arrest |
| N-[...] | C6 (Brain) | TBD | TBD |
Enzymatic Interactions
The compound's biological activity may also stem from its interactions with specific enzymes. Research has shown that benzothiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These interactions are crucial for developing therapeutic agents targeting neurodegenerative diseases.
Study on Anticancer Activity
A study focusing on a series of benzothiazole derivatives demonstrated their efficacy against various cancer cell lines. The MTT assay results indicated that certain derivatives had IC50 values lower than 15 µM against A549 and MCF7 cell lines, suggesting promising anticancer potential.
Inhibition of Enzymes
Another study investigated the inhibition of AChE by benzothiazole derivatives. It was found that compounds similar to N-[...] exhibited competitive inhibition with IC50 values ranging from 0.1 to 0.5 µM, indicating their potential as neuroprotective agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
